(4-(((4-Chlorophenyl)sulfonamido)methyl)phenyl)boronic acid
Description
“(4-(((4-Chlorophenyl)sulfonamido)methyl)phenyl)boronic acid” is a boronic acid derivative characterized by a sulfonamido-methyl substituent at the para position of the phenyl ring, which is further substituted with a chlorine atom. This compound integrates two pharmacologically relevant functional groups: a boronic acid moiety, known for its role in Suzuki-Miyaura cross-coupling reactions and enzyme inhibition , and a sulfonamide group, which enhances hydrogen-bonding capabilities and bioactivity . The chlorine atom at the 4-position of the phenyl ring contributes electron-withdrawing effects, modulating the electronic properties of the boronic acid .
Properties
IUPAC Name |
[4-[[(4-chlorophenyl)sulfonylamino]methyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BClNO4S/c15-12-5-7-13(8-6-12)21(19,20)16-9-10-1-3-11(4-2-10)14(17)18/h1-8,16-18H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXRZBVOAFRGJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)Cl)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(((4-Chlorophenyl)sulfonamido)methyl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of (4-(((4-Chlorophenyl)sulfonamido)methyl)phenyl)boronic acid may involve large-scale Suzuki–Miyaura coupling reactions. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(((4-Chlorophenyl)sulfonamido)methyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The sulfonamido group can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the sulfonamido group can produce amines.
Scientific Research Applications
(4-(((4-Chlorophenyl)sulfonamido)methyl)phenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antibacterial agent.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-(((4-Chlorophenyl)sulfonamido)methyl)phenyl)boronic acid involves its interaction with specific molecular targets. For example, the sulfonamido group can act as a competitive antagonist of p-aminobenzoic acid in the synthesis of folic acid, which is essential for DNA production in bacteria . This mechanism underlies its potential antibacterial activity.
Comparison with Similar Compounds
Substituent Influence on Reactivity
The sulfonamido group in “(4-(((4-Chlorophenyl)sulfonamido)methyl)phenyl)boronic acid” introduces strong electron-withdrawing effects compared to other substituents:
- 4-Chlorophenylboronic acid : Exhibits moderate electron withdrawal, leading to reduced transmetallation efficiency in Suzuki-Miyaura reactions (75% conversion with bromobenzene vs. 98% for phenylboronic acid) .
- 4-(Trifluoromethyl)phenylboronic acid : The CF₃ group is more electron-withdrawing than Cl, yet achieves comparable yields (63%) in meriolin synthesis .
- Sulfonamido vs. Amide Groups : The sulfonamido group in the target compound likely enhances hydrogen bonding compared to carbamoyl substituents, as seen in (4-carbamoylphenyl)boronic acid, which forms extensive R₂²(8) hydrogen-bonded motifs .
Steric Considerations
For example, bulky bis(pyrazolyl)palladium complexes show reduced efficiency with sterically demanding boronic acids .
Catalytic Performance in Cross-Coupling Reactions
*Estimated based on analogous substituent effects.
Biological Activity
(4-(((4-Chlorophenyl)sulfonamido)methyl)phenyl)boronic acid, also known by its CAS number 1809866-76-9, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly focusing on its antibacterial and anticancer properties.
The synthesis of (4-(((4-Chlorophenyl)sulfonamido)methyl)phenyl)boronic acid typically involves Suzuki cross-coupling reactions, which are well-known for forming carbon-carbon bonds. The introduction of the boronic acid moiety enhances the compound's ability to interact with various biological targets, making it a subject of interest in drug development.
Antibacterial Activity
Research has demonstrated that derivatives of boronic acids exhibit significant antibacterial properties. For instance, studies have shown that similar sulfonamide derivatives display activity against a range of bacteria including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . Specifically, (4-(((4-Chlorophenyl)sulfonamido)methyl)phenyl)boronic acid has been noted for its potential to inhibit bacterial growth by interfering with bacterial enzymes.
| Bacterial Strain | Inhibition (%) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 80.69% | 50 |
| S. aureus | 69.74% | 50 |
| Pseudomonas aeruginosa | 68.30% | 50 |
Anticancer Activity
In addition to its antibacterial effects, (4-(((4-Chlorophenyl)sulfonamido)methyl)phenyl)boronic acid has shown promising anticancer activity. It has been tested against various cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231). The compound exhibited significant cytotoxicity and was able to induce apoptosis in these cells .
| Cell Line | IC50 (µM) | Selectivity Ratio |
|---|---|---|
| MDA-MB-231 | 1.52 - 6.31 | 5.5 - 17.5 |
| MCF-7 | 1.52 - 6.31 | High selectivity |
The mechanism of action appears to involve the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in many tumors and is associated with poor prognosis . The IC50 values for CA IX inhibition were reported between 10.93 nM and 25.06 nM, indicating a strong potential for therapeutic applications in cancer treatment.
Case Studies
- Study on Antibacterial Efficacy : A study conducted on the antibacterial properties of boronic acids demonstrated that the compound significantly reduced the minimum inhibitory concentration (MIC) values against beta-lactamase producing strains of bacteria . This suggests that (4-(((4-Chlorophenyl)sulfonamido)methyl)phenyl)boronic acid may enhance the efficacy of existing antibiotics.
- Anticancer Mechanism Exploration : In another study focusing on anticancer activity, it was found that the compound induced apoptosis in MDA-MB-231 cells through a mechanism involving the upregulation of apoptotic markers such as annexin V-FITC . This highlights its potential as a lead compound for developing new cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
